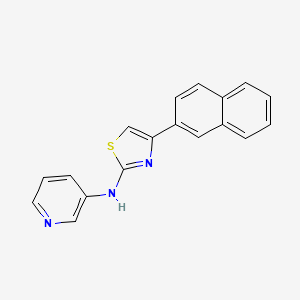
(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine is a complex organic compound that features a naphthyl group, a thiazolyl group, and a pyridylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high-quality output suitable for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.
Applications De Recherche Scientifique
(4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of (4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-6-nitroimidazo(2,1-b)oxazole: Used in the treatment of tuberculosis, this compound shares some structural similarities with (4-(2-Naphthyl)(2,5-thiazolyl))-3-pyridylamine but has different biological activities.
Aromatic compounds with anti-inflammatory properties: These compounds, like this compound, have potential therapeutic applications but differ in their specific targets and mechanisms of action.
Uniqueness
This compound is unique due to its combination of a naphthyl group, a thiazolyl group, and a pyridylamine group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
4-naphthalen-2-yl-N-pyridin-3-yl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3S/c1-2-5-14-10-15(8-7-13(14)4-1)17-12-22-18(21-17)20-16-6-3-9-19-11-16/h1-12H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHLTGANKCUCMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)NC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-([1,1'-biphenyl]-4-yl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2360792.png)
![2-phenyl-4H-thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B2360793.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(methylthio)benzamide hydrochloride](/img/structure/B2360794.png)
![methyl 4-[(E)-2-cyano-3-oxo-3-(2-phenoxyanilino)prop-1-enyl]benzoate](/img/structure/B2360799.png)
![N-(2,6-diethylphenyl)-2-(2-ethyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(methoxymethyl)acetamide](/img/structure/B2360801.png)
![5-(4-Cyclohexylphenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2360803.png)
![3-(4-chlorophenyl)-5-methyl-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B2360805.png)


![2-(Benzylsulfanyl)-5-(4-chlorophenyl)-4-(2'-fluoro-4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B2360810.png)
![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide](/img/structure/B2360812.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]indoline hydrochloride](/img/structure/B2360813.png)

